Fluoren-2-amine, 1,3,7-tribromo-
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Overview
Description
Fluoren-2-amine, 1,3,7-tribromo- is a brominated derivative of fluoren-2-amine This compound is characterized by the presence of three bromine atoms at the 1, 3, and 7 positions of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoren-2-amine, 1,3,7-tribromo- typically involves the bromination of fluoren-2-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of fluoren-2-amine, 1,3,7-tribromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Fluoren-2-amine, 1,3,7-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the amine group to form different products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes .
Scientific Research Applications
Fluoren-2-amine, 1,3,7-tribromo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties
Mechanism of Action
The mechanism of action of fluoren-2-amine, 1,3,7-tribromo- involves its interaction with molecular targets through its functional groups. The bromine atoms and amine group can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and nucleophilic attacks. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Fluoren-2-amine: The parent compound without bromine atoms.
1,3,7-Tribromofluorene: A similar compound with bromine atoms but lacking the amine group.
Uniqueness
Fluoren-2-amine, 1,3,7-tribromo- is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical modifications and applications compared to its analogs .
Properties
CAS No. |
724-31-2 |
---|---|
Molecular Formula |
C13H8Br3N |
Molecular Weight |
417.92 g/mol |
IUPAC Name |
1,3,7-tribromo-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H8Br3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2 |
InChI Key |
DESWTTXWHWPCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=CC(=C(C(=C31)Br)N)Br |
Origin of Product |
United States |
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